1-(1,10-Phenanthrolin-2-yl)propan-1-one
Description
Properties
CAS No. |
1227404-33-2 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(1,10-phenanthrolin-2-yl)propan-1-one |
InChI |
InChI=1S/C15H12N2O/c1-2-13(18)12-8-7-11-6-5-10-4-3-9-16-14(10)15(11)17-12/h3-9H,2H2,1H3 |
InChI Key |
WRUYVIQMLRTNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
A common approach to synthesize 1-(1,10-phenanthrolin-2-yl)propan-1-one involves the introduction of an acyl group at the 2-position of the phenanthroline ring. This is typically achieved by:
- Starting with 2-substituted phenanthroline precursors such as 2-chloro- or 2-bromo-1,10-phenanthroline.
- Employing palladium-catalyzed cross-coupling reactions (e.g., Stille coupling) with organotin reagents bearing the acyl moiety or its precursors.
- Followed by hydrolysis or acidic treatment to yield the ketone functionality.
Detailed Procedure Example
- Starting materials: 2,9-dichloro-1,10-phenanthroline (1.24 g, 5 mmol), 1-ethoxyvinyltri-n-butylstannane (1.04 g, 2.88 mmol).
- Catalyst: Pd(PPh3)4 (10 mol%).
- Solvent: Anhydrous DMF (30 mL).
- Conditions: Stirring under argon atmosphere at 100 °C for 24 hours.
- Workup: Quenching with saturated KF solution, extraction with diethyl ether, drying over Na2SO4.
- Post-treatment: Dissolution in acetone, dropwise addition of concentrated hydrochloric acid, stirring overnight for hydrolysis to the ketone.
- Purification: Silica-gel column chromatography using petroleum ether/ethyl acetate (10:1 v/v).
- Yield: Approximately 76% of 1-(9-mesityl-1,10-phenanthrolin-2-yl)ethan-1-one as a white solid.
This method yields a phenanthroline derivative with an ethanone group at the 2-position, which can be adapted to propanone derivatives by modifying the organotin reagent or acyl source accordingly.
One-Step Synthesis via Acid-Catalyzed Condensation
Method Overview
An alternative synthesis involves a one-step acid-catalyzed condensation between 1,10-phenanthroline derivatives and suitable diketones or ketones under strongly acidic conditions, often using concentrated hydrochloric acid or poly(phosphoric acid) as catalysts.
Specific Example from Patent Literature
- Reactants: Compound of formula III (a phenanthroline derivative) added to concentrated hydrochloric acid solution of compound of formula II (a ketone or diketone).
- Reaction conditions:
- Step 1: 70–85 °C for 2–8 hours.
- Step 2: 90–100 °C reflux for 2–8 hours.
- Solvent: Ketone solvents such as acetone, methyl ethyl ketone, or 2,5-hexanedione.
- Outcome: Formation of 1,10-phenanthroline derivatives with acyl substituents, including symmetrical derivatives.
- Advantages: This method improves productivity and reduces environmental pollution compared to traditional Skraup or Doebner-von Miller reactions.
Friedländer-Type Synthesis Using Poly(phosphoric acid) Catalyst (Analogous Quinoline Compound)
Though this method is reported for quinoline derivatives structurally related to phenanthroline, it provides insight into solvent-free, acid-catalyzed synthesis of heterocyclic ketones:
- Reactants: 1 mmol of aniline derivative and 1.2 mmol of pentan-2,3-dione.
- Catalyst: Freshly prepared poly(phosphoric acid) (PPA).
- Conditions: Heated at 90 °C for 1 hour without solvent.
- Workup: Quenching with saturated sodium carbonate, filtration, extraction with dichloromethane, drying, and recrystallization.
- Yield: Approximately 82% of the target ketone compound.
- Relevance: This method demonstrates efficient, solvent-free synthesis of heterocyclic ketones and could be adapted for phenanthroline ketone derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Pd-catalyzed cross-coupling | 2,9-dichloro-1,10-phenanthroline, organotin reagent, Pd(PPh3)4, DMF, 100 °C, 24 h | High selectivity, well-established | ~76 | Requires organotin reagents and inert atmosphere |
| One-step acid-catalyzed method | Phenanthroline derivative + ketone, conc. HCl, 70–100 °C, 2–8 h reflux | Simpler, fewer steps, environmentally friendlier | Not specified | Suitable for symmetrical derivatives; patent-protected |
| Friedländer-type synthesis | Aniline derivative + diketone, PPA catalyst, 90 °C, 1 h, solvent-free | Solvent-free, efficient, high yield | ~82 | Reported for quinoline analogs; adaptable |
Research Findings and Analytical Data
- Purification: Silica-gel chromatography is commonly used with petroleum ether/ethyl acetate mixtures.
- Characterization:
- Melting points typically range around 230–240 °C for related compounds.
- 1H NMR spectra show characteristic aromatic proton multiplets and methyl singlets near 2.9–3.0 ppm for the propanone methyl group.
- 13C NMR confirms the ketone carbonyl carbon near 200 ppm.
- High-resolution mass spectrometry (HRMS) confirms molecular weights.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Atmosphere: Reactions are often conducted under argon or nitrogen to prevent oxidation or moisture interference.
Chemical Reactions Analysis
Types of Reactions
1-(1,10-Phenanthrolin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using nitrobenzene as an oxidant.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the phenanthroline ring.
Common Reagents and Conditions
Oxidation: Nitrobenzene is used as an oxidant in the presence of p-toluene sulfonic acid.
Reduction: Sodium borohydride is a common reducing agent used under mild conditions.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis
Catalyst in Organic Reactions
1-(1,10-Phenanthrolin-2-yl)propan-1-one is utilized as a ligand in coordination chemistry, particularly in the synthesis of metal complexes. These complexes can serve as catalysts in various organic reactions, including the CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reactions. For instance, studies have shown that the addition of phenanthroline derivatives enhances reaction yields by stabilizing metal catalysts and facilitating the formation of desired products .
Solvent Extraction
This compound has also been explored for its role in solvent extraction processes, particularly for separating trivalent actinides from other elements. The phenanthroline moiety allows for selective coordination with actinides, enhancing extraction efficiency. Research indicates that derivatives of phenanthroline can effectively separate radioactive materials from waste streams, showcasing their utility in nuclear chemistry .
Biological Studies
Anticancer Activity
Research has indicated that phenanthroline derivatives exhibit significant anticancer properties. Specifically, compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). A notable study demonstrated that these compounds could selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapeutics .
DNA Interaction Studies
The interaction of phenanthroline derivatives with DNA has been extensively studied. These compounds can intercalate into DNA strands, leading to structural alterations that can inhibit replication and transcription processes. Such properties are beneficial for developing novel anti-cancer agents that target genetic material directly .
Cosmetic Formulations
Stabilizers and Active Ingredients
In cosmetic science, this compound is being investigated for its potential as a stabilizer and active ingredient in formulations. Its ability to form complexes with various active ingredients can enhance their stability and efficacy. For instance, it has been suggested that incorporating such compounds can improve the sensory attributes and moisturizing properties of topical formulations .
Polymer Interactions
The compound's interactions with polymers used in cosmetics are also noteworthy. Phenanthroline derivatives can modify the rheological properties of formulations, which is crucial for achieving desired textures and application characteristics. Research highlights the importance of optimizing these interactions to enhance product performance .
Data Summary
Mechanism of Action
The mechanism of action of 1-(1,10-Phenanthrolin-2-yl)propan-1-one involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, depending on the specific metal ion involved . For example, the compound can inhibit metallo-beta-lactamase enzymes by chelating the metal ions required for their activity .
Comparison with Similar Compounds
1-(Piperidin-1-yl)propan-1-one Derivatives
- Example : 2-(4-Isobutylphenyl)-1-(piperidin-1-yl)propan-1-one
- Key Features : The piperidine ring enhances lipophilicity, improving blood-brain barrier penetration.
- Biological Activity : These derivatives are explored as ibuprofen hybrids for anti-inflammatory applications.
- Contrast : Unlike this compound, the piperidine substituent lacks aromaticity, reducing metal-binding capacity but increasing CNS activity .
Psoralen-Linked Propan-1-one Derivatives
- Example : Psoralen derivatives with a 1-(piperidin-1-yl)propan-1-one linker (Compound 15)
- Key Features : The linker facilitates interactions with aldehyde dehydrogenase (ALDH) enzymes.
- Biological Activity : Inhibits ALDH1A1 and ALDH2 (>90% at 10 µM), with the linker contributing to selectivity.
- Contrast : The phenanthroline group in this compound may offer distinct enzyme inhibition profiles due to its chelating ability .
Pharmacologically Active Derivatives
COX-2 Inhibitors
- Example : 3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one
- Key Features : Sulfonyl and methoxy groups enhance COX-2 selectivity (Selectivity Index = 18.3).
- Activity : IC₅₀ = 0.08 µM for COX-2 inhibition, with antiplatelet aggregation effects.
- Contrast : The 1,10-phenanthroline substituent may redirect activity toward metal-dependent pathways rather than cyclooxygenase inhibition .
Psychoactive Cathinones
- Example: 4-Fluoromethcathinone (4-FMC) Key Features: A cathinone derivative with a fluorine-substituted phenyl group. Activity: Acts as a CNS stimulant via monoamine reuptake inhibition.
- Contrast: While 4-FMC’s amino-propanone structure targets neurotransmitter systems, the phenanthroline analog’s aromaticity may favor DNA intercalation or enzyme inhibition .
Physicochemical and Analytical Comparisons
LogP and Solubility
| Compound | LogP | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound* | ~3.5† | ~263.3† | 1,10-Phenanthroline |
| 1-(10H-Phenothiazin-2-yl)propan-1-one | 4.12 | 255.33 | Phenothiazine |
| 4-Fluoromethcathinone | 2.1 | 197.22 | 4-Fluorophenyl, methylamino |
*Estimated based on structural analogs. †Predicted via computational tools.
- Insight: The phenanthroline group increases LogP compared to phenothiazine derivatives, suggesting higher membrane permeability but lower aqueous solubility .
Analytical Behavior
- 1-(10H-Phenothiazin-2-yl)propan-1-one: Separated via reverse-phase HPLC (Newcrom R1 column), indicating stability under acidic/basic conditions .
- 3-(1-Butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one : Used as an internal standard in GC/TOF-MS for new psychoactive substances, demonstrating thermal stability .
Biological Activity
1-(1,10-Phenanthrolin-2-yl)propan-1-one, a derivative of 1,10-phenanthroline, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on its antimicrobial, anticancer, and nuclease activities, supported by recent research findings and case studies.
- Molecular Formula: C₁₅H₁₂N₂O
- Molecular Weight: 236.27 g/mol
- CAS Number: 1227404-33-2
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that phenanthroline derivatives can effectively combat various bacterial strains, including resistant strains of Pseudomonas aeruginosa.
Case Study: Antibacterial Efficacy
A study evaluated the in vitro effectiveness of metal complexes incorporating 1,10-phenanthroline against clinical isolates of Pseudomonas aeruginosa. The results showed:
- Metal Complexes Tested: Copper(II) and Silver(I) complexes.
- Methodology: The compounds were tested for their ability to inhibit bacterial growth.
- Findings: The metal complexes demonstrated enhanced antibacterial activity compared to the free ligand, with notable effects on biofilm formation and overall bacterial viability .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies reveal that this compound can induce cytotoxic effects in various cancer cell lines.
Table 1: Anticancer Activity Overview
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Hep-G2 (liver cancer) | 15.3 | |
| Copper(II)-phenanthroline complex | HCT116 (colon cancer) | 12.5 | |
| Silver(I)-phenanthroline complex | MCF7 (breast cancer) | 10.0 |
The mechanisms through which this compound exerts its biological effects include:
- DNA Binding: The compound binds to DNA, leading to oxidative damage and cleavage. This property is particularly relevant in its anticancer activity.
- Metal Complex Formation: The formation of metal complexes enhances the biological activity through improved solubility and bioavailability.
- Induction of Apoptosis: Studies indicate that treatment with phenanthroline derivatives can trigger apoptotic pathways in cancer cells .
Nuclease Activity
Research has shown that copper complexes of phenanthroline exhibit nuclease-like activity, which can be harnessed for targeted gene delivery systems.
Findings on Nuclease Activity
A study demonstrated that:
- Activity Type: Sequence-dependent nuclease activity.
- Target DNA: A-T rich regions were preferentially cleaved by the copper(II)-phenanthroline complex.
This property suggests potential applications in gene therapy and molecular biology .
Q & A
Basic Research Question
- UV-Vis Spectroscopy : Identify π→π* transitions in the phenanthroline backbone (λmax ~270–320 nm).
- FT-IR : Confirm ketone C=O stretching (~1700–1750 cm⁻¹) and phenanthroline ring vibrations .
- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of CO from the ketone group) .
Advanced Consideration : Resolve conflicting NMR/IR data (e.g., unexpected C=O peak shifts) by DFT calculations (Gaussian or ORCA) to model electronic environments and compare with experimental spectra .
How does the ketone group in this compound influence its coordination chemistry with transition metals?
Advanced Research Question
The ketone introduces a potential binding site alongside phenanthroline’s N-donors. For example:
- Ru(II) Complexes : The ketone may act as a weak-field ligand, competing with phenanthroline’s N atoms. Compare electronic spectra (MLCT transitions) and cyclic voltammetry (redox potentials) of [Ru(phen)_2(ketone)]²+ vs. [Ru(phen)_3]²+ to assess ligand field strength .
- Lanthanide Coordination : The ketone’s lone pairs may enhance luminescence in Eu(III) or Tb(III) complexes by minimizing non-radiative decay.
Methodological Note : Use Job’s plot analysis (UV-Vis titration) to determine metal-ligand stoichiometry and stability constants .
What strategies address contradictions between crystallographic and spectroscopic data for this compound derivatives?
Advanced Research Question
Discrepancies (e.g., bond length deviations >0.05 Å between X-ray and DFT) may arise from:
- Dynamic Effects : Solid-state vs. solution-phase conformations. Validate with variable-temperature NMR or Raman spectroscopy .
- Crystal Packing Forces : Compare Hirshfeld surfaces (CrystalExplorer) to identify intermolecular interactions distorting bond lengths in the solid state .
Case Study : If IR suggests protonated ketone (broad O-H stretch), but X-ray shows no hydroxyl group, perform pH-dependent NMR to rule out solvent-mediated tautomerism .
What computational approaches predict the reactivity and stability of this compound in catalytic systems?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap) and predict redox behavior .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess hydrolytic stability of the ketone group.
Application : Predict regioselectivity in electrophilic substitution reactions (e.g., nitration) by mapping electrostatic potential surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
